Cas no 1805622-04-1 (5-(Chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-carboxaldehyde)

5-(Chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-carboxaldehyde is a versatile halogenated pyridine derivative with significant utility in synthetic organic chemistry. Its structure features multiple reactive sites, including a chloromethyl group, difluoromethyl substituent, iodo moiety, and an aldehyde functionality, enabling diverse transformations such as nucleophilic substitutions, cross-coupling reactions, and condensation processes. The presence of both electron-withdrawing and halogen groups enhances its reactivity, making it a valuable intermediate for pharmaceutical and agrochemical applications. The difluoromethyl group contributes to metabolic stability, while the aldehyde allows for further functionalization. This compound is particularly useful in the synthesis of complex heterocycles and bioactive molecules, offering chemists a high degree of modularity in molecular design.
5-(Chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-carboxaldehyde structure
1805622-04-1 structure
Product name:5-(Chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-carboxaldehyde
CAS No:1805622-04-1
MF:C8H5ClF2INO
MW:331.485680341721
CID:4894273

5-(Chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-(Chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-carboxaldehyde
    • Inchi: 1S/C8H5ClF2INO/c9-2-4-1-5(12)7(8(10)11)13-6(4)3-14/h1,3,8H,2H2
    • InChI Key: NUZQXIXUTFXVFS-UHFFFAOYSA-N
    • SMILES: IC1=CC(CCl)=C(C=O)N=C1C(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 208
  • Topological Polar Surface Area: 30
  • XLogP3: 2.3

5-(Chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029021701-250mg
5-(Chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-carboxaldehyde
1805622-04-1 95%
250mg
$950.60 2022-04-01
Alichem
A029021701-500mg
5-(Chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-carboxaldehyde
1805622-04-1 95%
500mg
$1,617.60 2022-04-01
Alichem
A029021701-1g
5-(Chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-carboxaldehyde
1805622-04-1 95%
1g
$3,097.65 2022-04-01

Additional information on 5-(Chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-carboxaldehyde

5-(Chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-carboxaldehyde

The compound 5-(Chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-carboxaldehyde (CAS No. 1805622-04-1) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and versatility in chemical reactions. The molecule's structure is characterized by a pyridine ring substituted with a chloromethyl group at position 5, a difluoromethyl group at position 2, an iodine atom at position 3, and a carboxaldehyde group at position 6. These substituents collectively influence the compound's reactivity, stability, and biological activity.

Recent studies have highlighted the importance of pyridine derivatives in drug discovery and development. The presence of halogen atoms, such as chlorine and iodine, in the molecule significantly enhances its ability to participate in nucleophilic aromatic substitution reactions. This makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds. For instance, researchers have explored the use of this compound as a precursor for developing antiviral agents and anticancer drugs, where its halogenated substituents play a crucial role in targeting specific biological pathways.

The carboxaldehyde group at position 6 of the molecule adds another layer of functionality. This group can undergo various condensation reactions, such as the formation of imines or enamine linkages, which are essential in peptide synthesis and medicinal chemistry. Recent advancements in catalytic asymmetric synthesis have further expanded the utility of this compound, enabling the creation of enantiomerically enriched products that are critical for modern drug development.

From a synthetic perspective, the preparation of 5-(Chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-carboxaldehyde involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. The synthesis typically begins with the chlorination of a pyridine derivative, followed by sequential fluorination and iodination steps. The introduction of the carboxaldehyde group is achieved through oxidation reactions or direct aldehyde functionalization techniques. These steps are well-documented in recent chemical literature, with researchers emphasizing the importance of using environmentally friendly reagents to minimize waste and improve sustainability.

In terms of applications, this compound has shown promise in bioconjugation chemistry, where its functional groups facilitate the attachment of biomolecules such as proteins and nucleic acids. This property is particularly valuable in the development of targeted drug delivery systems and diagnostic agents. Additionally, its unique electronic properties make it an attractive candidate for use in organic electronics, where it can serve as a building block for semiconducting materials or light-emitting diodes (LEDs).

Recent breakthroughs in computational chemistry have also shed light on the molecular dynamics and interaction patterns of this compound. Advanced molecular modeling techniques have revealed that the spatial arrangement of substituents on the pyridine ring significantly influences its electronic conjugation and reactivity. These insights have enabled chemists to design more efficient synthetic routes and predict the behavior of similar compounds in various chemical environments.

In conclusion, 5-(Chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-carboxaldehyde (CAS No. 1805622-04-1) stands out as a versatile and multifunctional compound with wide-ranging applications across diverse fields. Its unique structure, combined with recent advancements in synthetic methods and computational modeling, positions it as a key player in modern chemical research and development.

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